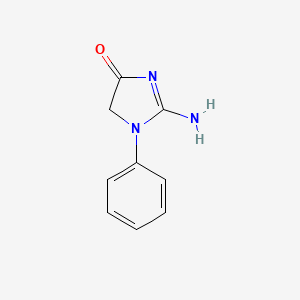
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone: is a synthetic organic compound that belongs to the class of carbostyril derivatives It is characterized by the presence of a chloropropoxy group attached to the 5-position of the carbostyril core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydrocarbostyril.
Chloropropylation: The 3,4-dihydrocarbostyril is then reacted with 1-bromo-3-chloropropane in the presence of a base such as cesium carbonate to introduce the chloropropoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chloropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloropropoxy group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbostyril derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects. The compound can form stable complexes with target proteins, thereby modulating their activity and leading to desired biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Chloropropoxy)picolinic acid
- 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine
- (3-Chloropropyl)trimethoxysilane
Uniqueness
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone stands out due to its unique structural features and versatile reactivity. Unlike its analogs, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in both research and industry.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
5-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO2/c13-7-2-8-16-11-4-1-3-10-9(11)5-6-12(15)14-10/h1,3-4H,2,5-8H2,(H,14,15) |
Clave InChI |
JHWVAWUKMRXHCM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C(=CC=C2)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-7-methylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B8374655.png)


![3-(1-Piperazinyl)thieno[2,3-c]pyridine](/img/structure/B8374686.png)



![1-Methoxy-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8374712.png)

![[3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol](/img/structure/B8374730.png)

![Benzyl 1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B8374745.png)
![2-[4-(Methylthio)phenoxy]ethanol](/img/structure/B8374756.png)
